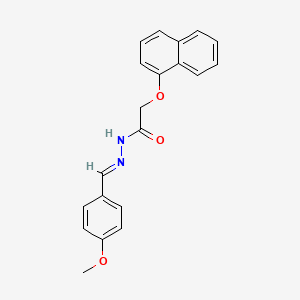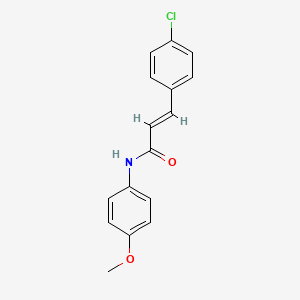![molecular formula C12H14BrNO3 B5555909 4-[(2-bromophenoxy)acetyl]morpholine](/img/structure/B5555909.png)
4-[(2-bromophenoxy)acetyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 4-[(2-bromophenoxy)acetyl]morpholine involves multiple steps, including bromination, cyclization, and acylation reactions. Notable examples include the synthesis of related bromophenols and morpholine derivatives through reactions that involve the use of bromoacetic acids, ethanolamine, and bromopropionate as key starting materials. These processes demonstrate the versatility and complexity of synthesizing bromophenol and morpholine derivatives, highlighting the chemical manipulations required to obtain such compounds (Bayrak et al., 2017), (Qiu Fang-li, 2012).
Molecular Structure Analysis
The molecular structure of 4-[(2-bromophenoxy)acetyl]morpholine derivatives has been analyzed through various spectroscopic and crystallographic methods. These studies reveal the conformation of the morpholine ring and its interactions with substituents, showcasing the spatial arrangement of atoms and functional groups. Such structural insights are crucial for understanding the reactivity and properties of these compounds. For example, the analysis of related morpholine derivatives has provided information on the conformation of the morpholine ring and its substituents, offering insights into the molecular structure of these compounds (Sarbu et al., 2013).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
4-[(2-bromophenoxy)acetyl]morpholine is explored in the context of synthesizing novel compounds and studying their properties. For instance, morpholine derivatives have been synthesized for evaluating their physicochemical properties, cytotoxicity, and biodegradability. Such studies contribute to the development of new materials with potential applications in green chemistry and biodegradable substances (Pernak et al., 2011).
Pharmacological and Biological Activities
Research has also focused on the biological activities of morpholine derivatives. Compounds synthesized from morpholine have been evaluated for their anti-proliferative activity against various types of neoplastic cells, indicating their potential use in cancer research (Al‐Ghorbani et al., 2017). Furthermore, morpholine-based metal(ii) complexes have been investigated for their DNA/BSA interactions, cytotoxicity, radical scavenging, and pharmacological implications, showcasing the broad spectrum of potential applications in medicinal chemistry (Sakthikumar et al., 2019).
Antioxidant and Enzyme Inhibitory Activities
Bromophenols, including those related to 4-[(2-bromophenoxy)acetyl]morpholine, have been isolated from marine sources and evaluated for their antioxidant activities. These compounds demonstrate the potential for natural antioxidant applications, which could be beneficial in food preservation and pharmaceuticals (Li et al., 2011). Additionally, novel antioxidant bromophenols have shown inhibitory actions against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase enzymes, highlighting their relevance in addressing neurological disorders and metabolic diseases (Öztaşkın et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-bromophenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c13-10-3-1-2-4-11(10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIJUFKXSZTTLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenoxy)-1-(morpholin-4-yl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyano-N-[3-(3,4-dimethoxyphenyl)propyl]acetamide](/img/structure/B5555868.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5555874.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5555880.png)

![2-amino-N-[2-(3-chlorophenoxy)ethyl]-3-ethyl-N-methyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5555885.png)
![N-(tetrahydro-2-furanylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5555902.png)
![N-(4-{[2-(2-methoxybenzylidene)hydrazino]carbonyl}benzyl)-N-2-pyridinylbenzenesulfonamide](/img/structure/B5555903.png)
![4-(1-azepanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5555917.png)
![2-{1-[4-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5555925.png)
![[(3R*,4R*)-1-[(3-methyl-1-benzothien-2-yl)carbonyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5555931.png)

![(1-{[2-(3-chlorophenyl)-6,7-dimethoxy-3-quinolinyl]methyl}-3-piperidinyl)methanol](/img/structure/B5555940.png)
![2-({3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5555941.png)